molecular formula C17H30Cl2N2O2 B3882422 N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride

Cat. No.: B3882422
M. Wt: 365.3 g/mol
InChI Key: FUOJNWQMFPSFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a trimethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance the efficiency and yield of the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. This compound may also induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-12-11-19(3)13(2)8-15(12)18-10-14-6-7-16(20-4)17(9-14)21-5;;/h6-7,9,12-13,15,18H,8,10-11H2,1-5H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJNWQMFPSFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC(=C(C=C2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Reactant of Route 3
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Reactant of Route 4
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Reactant of Route 5
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3,4-dimethoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.